molecular formula C7H4BrFO3 B1519054 3-Bromo-5-fluoro-2-hydroxybenzoic acid CAS No. 4180-42-1

3-Bromo-5-fluoro-2-hydroxybenzoic acid

Cat. No. B1519054
CAS RN: 4180-42-1
M. Wt: 235.01 g/mol
InChI Key: MJNQXLZBKUYDRP-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-hydroxybenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 235.01 .


Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid involves the use of N-Bromosuccinimide in acetonitrile at 20℃ for 2 hours under an inert atmosphere . The reaction mixture is concentrated under reduced pressure to obtain a crude residue, which is diluted with water and filtered to obtain the solid compound .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-2-hydroxybenzoic acid is 1S/C7H4BrFO3/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,10H, (H,11,12) . This indicates the presence of bromine, fluorine, and hydroxyl groups attached to a benzoic acid core.


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-hydroxybenzoic acid is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The synthesis of halogenated benzoic acids, including derivatives similar to 3-Bromo-5-fluoro-2-hydroxybenzoic acid, involves processes like bromination, hydrolysis, diazotization, and deamination. These methods are characterized by mild reaction conditions and suitability for industrial-scale production (Zhou Peng-peng, 2013).

  • Structural Analysis and Crystallography

    Studies have focused on the crystal structures of halogenated benzoic acid derivatives, including those with fluorine and bromine substituents. These studies involve X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculations, providing insights into the nature of intermolecular interactions in these compounds (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).

Biological and Environmental Interactions

  • Microbial Degradation

    Research has identified microbial consortia capable of degrading halogenated benzoic acids. For instance, certain Pseudomonas species can degrade halobenzoates, including bromo- and fluoro-benzoic acids. Understanding these processes is critical for bioremediation and environmental management (F. K. Higson, D. Focht, 1990).

  • Metabolism in Anaerobic Conditions

    Studies on strictly anaerobic organisms like Syntrophus aciditrophicus have revealed their ability to transform fluorobenzoate isomers. This research contributes to understanding the metabolic pathways for aromatic acids in anaerobic environments (H. Mouttaki, M. Nanny, M. McInerney, 2008).

Applications in Material Science

  • Fluorimetric Applications: Halogenated benzoic acids, including fluorine-containing derivatives, have been utilized in fluorimetric determinations. These compounds, due to their specific reactivity and fluorescence yield, are valuable in analytical chemistry (K. Imai, Yoshihiko Watanabe, 1981).

Pharmaceutical Research

  • Drug Synthesis: Derivatives of halogenated benzoic acids, such as those similar to 3-Bromo-5-fluoro-2-hydroxybenzoic acid, are used as intermediates in the synthesis of various pharmaceuticals, including antibacterials and other therapeutic agents (W. Turner, M. Suto, 1993).

Thermodynamic Properties

  • Thermodynamic Evaluation: The thermodynamic properties of halobenzoic acids have been critically evaluated through computational chemistry methods and experimental data. This research is essential for understanding the physical and chemical behavior of these compounds under various conditions (R. Chirico et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust, and using personal protective equipment .

properties

IUPAC Name

3-bromo-5-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNQXLZBKUYDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-hydroxybenzoic acid

CAS RN

4180-42-1
Record name 3-bromo-5-fluoro-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Xu, J Hong, CL Morse, VW Pike - Journal of medicinal chemistry, 2010 - ACS Publications
In a search for high-affinity receptor ligands that might serve for development as radioligands for the imaging of brain 5-HT 4 receptors in vivo with positron emission tomography (PET), …
Number of citations: 27 pubs.acs.org

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